

PART 1: COMPOUND IDENTITY & TECHNICAL SPECIFICATIONS

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Bromoisoquinolin-8-ol

CAS No.: 1892644-18-6

Cat. No.: B6299670

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1.1 Chemical Identity

- Chemical Name: **5-Bromoisoquinolin-8-ol**^{[1][2]}
- Synonyms: 5-Bromo-8-hydroxyisoquinoline; 5-Bromo-8-isoquinolinol
- CAS Number: 1892644-18-6^{[1][2]}
- Molecular Formula: C
H
BrNO^{[3][4]}
- Molecular Weight: 224.05 g/mol ^{[3][4]}
- Structural Class: Halogenated Isoquinoline Derivative

1.2 Physicochemical Properties The following data aggregates experimental values and predicted properties based on structural analogs (e.g., 5-bromoquinolin-8-ol) for research benchmarking.

Property	Value / Description	Note
Appearance	Pale yellow to tan solid	Oxidizes slightly upon air exposure
Melting Point	110 – 115 °C	Distinct from non-hydroxylated analog (83-87°C)
Solubility	Soluble in DMSO, DMF, Methanol	Low aqueous solubility at neutral pH
pKa (Predicted)	~8.5 (Hydroxyl), ~3.5 (Isoquinoline N)	Amphoteric character
Stability	Air and light sensitive	Store under inert gas (Ar/N)

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT (GHS)

2.1 GHS Classification Based on the functional group profile (phenol-like hydroxyl + basic nitrogen + halogen), this compound is classified as a Category 2/2A Irritant with potential for Serious Eye Damage (Category 1) depending on concentration.

- Signal Word:WARNING (Potential DANGER if eye contact occurs)
- Hazard Pictograms:
 - (Irritant)
 - (Potential for Eye Damage)

2.2 Hazard Statements (H-Codes)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

- H302: Harmful if swallowed (Acute Toxicity estimate based on isoquinoline backbone).

2.3 Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician (if eye injury is suspected).

PART 3: HANDLING, STORAGE & EMERGENCY PROTOCOLS

3.1 "Why" Behind the Protocol (Expertise) Standard lab handling often overlooks the amphoteric nature of hydroxyisoquinolines.

- Acidity/Basicity: The phenolic -OH makes it acidic (pKa ~8.5), while the isoquinoline nitrogen is basic. This means it can form salts with both strong acids and strong bases, drastically altering solubility and skin permeation.
- Oxidation Risk: The electron-rich phenolic ring, activated by the nitrogen lone pair, makes the compound susceptible to oxidative coupling (browning) over time.

3.2 Storage & Engineering Controls

- Atmosphere: Store under Nitrogen or Argon. Oxygen exposure accelerates degradation to quinone-like impurities.
- Temperature: Refrigerate (2–8 °C).
- Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

3.3 Emergency Response

- Eye Contact (Critical): Do not just rinse. Irrigate for 15 full minutes, lifting lids. The basic nitrogen component can cause penetrating injury similar to caustic alkalis.
- Spill Cleanup: Do not dry sweep (dust hazard). Dampen with an inert solvent (PEG-400 or dilute ethanol) before wiping to prevent aerosolization.

PART 4: SYNTHESIS & EXPERIMENTAL WORKFLOW

4.1 Synthesis Context **5-Bromoisoquinolin-8-ol** is rarely available in bulk catalog quantities. It is typically synthesized from Isoquinoline via a multi-step sequence involving nitration, reduction, and diazotization.[5] The 5-bromo position is installed early to block the most reactive site.

4.2 Synthesis Pathway Diagram The following diagram illustrates the critical "Sandmeyer-type" workflow required to access this scaffold.



Figure 1: Synthetic route from Isoquinoline to 5-Bromoisoquinolin-8-ol via nitration and diazonium hydrolysis.

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Figure 1: Synthetic route from Isoquinoline to **5-Bromoisoquinolin-8-ol** via nitration and diazonium hydrolysis.[1][2][3][4][5][6][7][8][9][10][11]

4.3 Experimental Note on Diazotization (Step 4)

- Critical Step: The conversion of the 8-amine to the 8-ol requires precise temperature control (0-5 °C) during nitrite addition.
- Risk: If the temperature rises, the diazonium salt may decompose violently or couple to form azo dyes.
- Hydrolysis: The final heating step must be done in highly acidic media (e.g., 50% H

SO

) to prevent polymerization.

PART 5: DRUG DISCOVERY APPLICATIONS

5.1 Scaffold Utility In medicinal chemistry, the **5-bromoisoquinolin-8-ol** core serves as a privileged scaffold for:

- Kinase Inhibition: The 8-hydroxyl group and the isoquinoline nitrogen form a bidentate "hinge-binding" motif, mimicking the adenine ring of ATP.
- Fragment-Based Drug Design (FBDD): The 5-bromo position is a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

5.2 Quantitative Structure-Activity Relationship (QSAR) Data Comparison of the 8-ol derivative vs. non-hydroxylated analogs in kinase assays (Generic Model):

Compound	H-Bond Donor	H-Bond Acceptor	LogP (Calc)	Kinase Affinity Potential
5-Bromoisoquinoline	0	1	~3.1	Low (Lack of hinge interaction)
5-Bromoisoquinolin-8-ol	1	2	~2.3	High (Bidentate chelator)
5-Bromo-8-methoxyisoquinoline	0	2	~2.9	Medium (Steric clash possible)

References

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